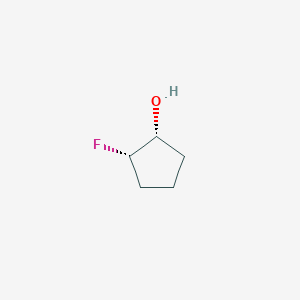
Cis-2-fluorocyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-fluorocyclopentan-1-ol: is an organofluorine compound with the molecular formula C5H9FO It is a chiral molecule, meaning it has non-superimposable mirror images, and exists in different stereoisomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-2-fluorocyclopentan-1-ol can be synthesized through several methods. One common approach involves the enzymatic deracemization of racemic mixtures of 2-fluorocyclopentan-1-ol using lipases in organic media . This method allows for the production of optically pure stereoisomers with high enantioselectivity.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of fluorinated ketones or the reduction of fluorinated olefins . These methods are scalable and can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Cis-2-fluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form fluorinated cyclopentane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Fluorinated ketones and carboxylic acids.
Reduction: Fluorinated cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Cis-2-fluorocyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-2-fluorocyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s lipophilicity, selectivity, and stability. This allows it to interact more effectively with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Cis-2-fluorocyclopentan-1-ol can be compared with other similar compounds such as:
Trans-2-fluorocyclopentan-1-ol: Differing in the spatial arrangement of the fluorine and hydroxyl groups.
2-fluorocyclohexanol: A similar compound with a six-membered ring instead of a five-membered ring.
2-fluorocyclopentanone: The ketone analog of this compound.
Uniqueness: The unique cis-configuration of this compound imparts distinct stereochemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C5H9FO |
|---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
(1R,2S)-2-fluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
BDIRIPRHYULGQH-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)F)O |
Canonical SMILES |
C1CC(C(C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


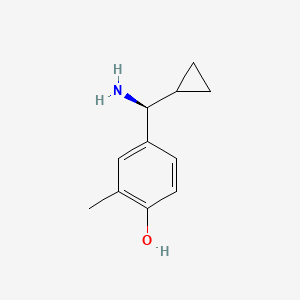
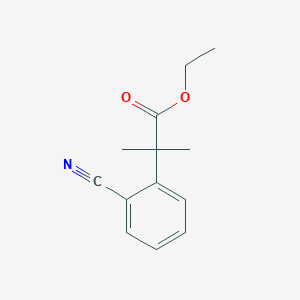
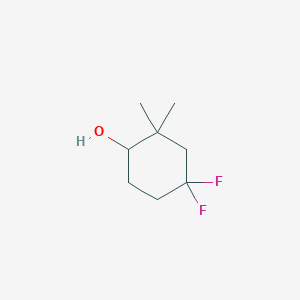
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12983235.png)


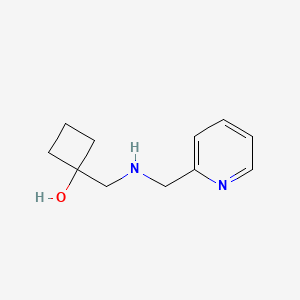
![Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)-](/img/structure/B12983262.png)

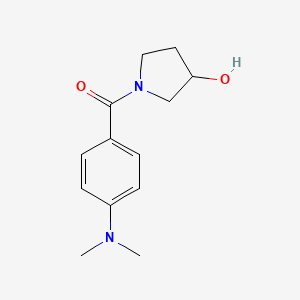
![Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12983294.png)

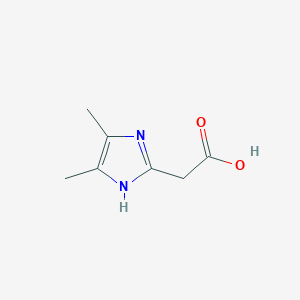
![(R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12983313.png)
